molecular formula C7H10Cl2N4 B021183 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine CAS No. 27282-85-5

2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine

Cat. No. B021183
Key on ui cas rn: 27282-85-5
M. Wt: 221.08 g/mol
InChI Key: ASPFUMMXOGOLNI-UHFFFAOYSA-N
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Patent
US05573922

Procedure details

10 ml 0.1N sodium hydroxide solution and 6.74 g (92.25 mmol) tert.butylamine are added to 9.23 g (50 mmol) cyanuric chloride in 200 ml toluene and stirred for 1 hour at 20° C. The pH value of the reaction is monitored continuously during this period and if necessary readjusted to pH 11-12 with 1N sodium hydroxide solution. Subsequently the solvent is removed by distillation, the residue is taken up in 150 ml water, extracted twice with 150 ml ethyl acetate each time, the organic phase is dried over magnesium sulfate and the solvent is removed. The residue is dissolved in 200 ml ethyl acetate/petroleum ether (v/v 4/1), insoluble components are removed by filtration and the filtrate is concentrated by evaporation. The crude product is purified by column chromatography (silica gel Merck 60, 5×30 cm, eluant: ethyl acetate/petroleum ether (v/v 4/1).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
9.23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([NH2:7])([CH3:6])([CH3:5])[CH3:4].[N:8]1[C:15]([Cl:16])=[N:14][C:12](Cl)=[N:11][C:9]=1[Cl:10]>C1(C)C=CC=CC=1>[Cl:10][C:9]1[N:8]=[C:15]([Cl:16])[N:14]=[C:12]([NH:7][C:3]([CH3:6])([CH3:5])[CH3:4])[N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.74 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
9.23 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The pH value of the reaction is monitored continuously during this period
CUSTOM
Type
CUSTOM
Details
Subsequently the solvent is removed by distillation
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 150 ml ethyl acetate each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 200 ml ethyl acetate/petroleum ether (v/v 4/1)
CUSTOM
Type
CUSTOM
Details
insoluble components are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (silica gel Merck 60, 5×30 cm, eluant

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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